Sucunamostat hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24N4O9 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrate |

InChI |

InChI=1S/C22H22N4O8.H2O/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H2/t12-,16+;/m1./s1 |

InChI Key |

LVNUPHAWDBAWTB-KKJWGQAZSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.O |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Sucunamostat Hydrate: A Technical Guide to its Mechanism of Action on Branched-Chain Amino Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat hydrate (SCO-792) is an orally administered, potent, and reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initial stages of protein digestion. By targeting enteropeptidase, this compound effectively modulates the absorption of amino acids, leading to a significant impact on systemic levels of branched-chain amino acids (BCAAs). This technical guide provides an in-depth exploration of the mechanism of action of this compound on BCAA levels, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. The information presented herein is intended to support further research and development in therapeutic areas where modulation of BCAA metabolism is desirable.

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a vital role in protein synthesis and various metabolic signaling pathways. Elevated plasma BCAA levels have been associated with metabolic disorders such as insulin resistance and type 2 diabetes. This compound (SCO-792) has emerged as a novel therapeutic agent that can effectively lower plasma BCAA concentrations. Its primary mechanism of action is the inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum. Enteropeptidase is responsible for converting inactive trypsinogen into its active form, trypsin, which subsequently activates a cascade of other pancreatic proteases. By inhibiting this initial step, this compound curtails the overall process of protein digestion and the subsequent absorption of amino acids, including BCAAs.

Mechanism of Action

The primary mechanism by which this compound lowers BCAA levels is through the inhibition of intestinal protein digestion. The process can be summarized as follows:

-

Inhibition of Enteropeptidase: this compound directly binds to and inhibits the enzymatic activity of enteropeptidase in the duodenum.

-

Reduced Trypsin Activation: This inhibition prevents the conversion of trypsinogen to trypsin.

-

Decreased Proteolytic Cascade: The reduction in active trypsin leads to a diminished activation of other pancreatic zymogens, such as chymotrypsinogen and proelastase.

-

Impaired Protein Digestion: The overall capacity for protein breakdown in the small intestine is significantly reduced.

-

Lowered Amino Acid Absorption: Consequently, the absorption of all amino acids, including the branched-chain amino acids, from the gut into the bloodstream is decreased.

-

Reduced Plasma BCAA Levels: This leads to a measurable reduction in postprandial plasma BCAA concentrations.

Beyond this primary mechanism, preclinical studies suggest that the reduction in plasma BCAAs by this compound may have downstream effects on intracellular signaling pathways, such as the mTOR pathway, which is sensitive to amino acid availability.[1]

References

Discovery and Synthesis of SCO-792: A Potent and Reversible Enteropeptidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SCO-792 is a novel, potent, and orally available small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2] Discovered through a fluorescence resonance energy transfer (FRET)-based screening, SCO-792 has demonstrated significant therapeutic potential in preclinical and clinical studies for a range of metabolic and kidney diseases.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of SCO-792, intended for researchers, scientists, and professionals in the field of drug development.

Discovery

The discovery of SCO-792 was the result of a targeted high-throughput screening campaign aimed at identifying inhibitors of enteropeptidase.[2] A fluorescence resonance energy transfer (FRET) assay was employed to screen a chemical library for compounds that could block the enzymatic activity of the light chain of human enteropeptidase.[2] This initial screen identified a series of 4-guanidinobenzoate derivatives as promising lead compounds.[1]

Subsequent lead optimization efforts focused on enhancing potency and metabolic stability, as well as minimizing systemic exposure to reduce potential side effects.[1] This led to the synthesis of a dihydrobenzofuran analogue, which, through the introduction of multiple polar groups guided by docking model studies, resulted in the identification of SCO-792.[1] This modification not only improved interaction with the target enzyme but also reduced membrane permeability and gut absorption, leading to lower systemic exposure.[1]

High-Throughput Screening Protocol: FRET-Based Assay

While the specific proprietary details of the initial high-throughput screening for SCO-792 are not fully disclosed in the public domain, a generalizable FRET-based protease assay protocol is outlined below. This protocol is representative of the methodology likely employed in the discovery of SCO-792.

Objective: To identify inhibitors of enteropeptidase by measuring the cleavage of a FRET-labeled substrate.

Materials:

-

Recombinant human enteropeptidase (light chain)

-

FRET-labeled peptide substrate containing the enteropeptidase cleavage site, flanked by a donor and a quencher fluorophore.

-

Assay buffer (e.g., 40 mM HEPES, pH 7.4, 0.01% Tween-20)

-

Test compounds (from a chemical library) dissolved in DMSO

-

384-well microplates

-

Plate reader capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET pair.

Procedure:

-

Compound Plating: Dispense test compounds and control inhibitors (e.g., a known serine protease inhibitor) into the wells of the 384-well plates. Typically, a final concentration range is tested to determine dose-response curves.

-

Enzyme Addition: Add a solution of recombinant human enteropeptidase to each well containing the test compounds.

-

Incubation: Incubate the plates for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the compounds and the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET-labeled substrate to all wells.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. Cleavage of the substrate by enteropeptidase separates the donor and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence intensity versus time plot. The percentage of inhibition for each compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control. Compounds showing significant inhibition are selected for further characterization.

Synthesis

The synthesis of SCO-792 (N-({(3S)-6-[(4-carbamimidamidobenzoyl)oxy]-2,3-dihydro-1-benzofuran-3-yl}acetyl)-L-aspartic acid hydrate) was developed by Takeda Pharmaceutical Company Limited.[6] The detailed synthetic route is outlined in the medicinal chemistry publication detailing its discovery and is based on the strategic derivatization of a 4-guanidinobenzoate scaffold.[1]

A detailed, step-by-step synthesis protocol is provided in the supplementary information of the Journal of Medicinal Chemistry article titled "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity." Access to this supplementary information is recommended for researchers requiring the full synthetic procedure.

Mechanism of Action

SCO-792 is a potent and reversible covalent inhibitor of enteropeptidase.[2] It exhibits time-dependent inhibition, a characteristic of covalent inhibitors.[2] The proposed mechanism involves the ester moiety of SCO-792 undergoing a nucleophilic attack by the catalytic serine residue in the active site of enteropeptidase, forming a transient covalent bond.[2] This acylation of the enzyme's active site prevents the binding and cleavage of its natural substrate, trypsinogen.

The dissociation of SCO-792 from enteropeptidase is slow, with a dissociation half-life of approximately 14 hours.[2] This slow reversibility contributes to its sustained inhibitory activity in the gut.[2]

Signaling Pathway of Enteropeptidase Inhibition

The primary mechanism of action of SCO-792 is the direct inhibition of enteropeptidase in the duodenum. This initiates a cascade of downstream effects that contribute to its therapeutic benefits.

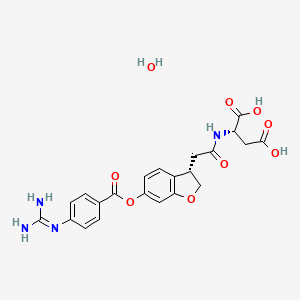

Caption: SCO-792 inhibits enteropeptidase, blocking trypsinogen activation and protein digestion.

Preclinical Pharmacology

In Vitro Activity

SCO-792 demonstrates potent inhibitory activity against both rat and human enteropeptidase.

| Parameter | Rat Enteropeptidase | Human Enteropeptidase | Reference |

| IC50 | 4.6 nM | 5.4 nM | [2] |

| Kinact/KI | - | 82,000 M-1s-1 | [2] |

| Dissociation Half-life (t1/2) | - | ~14 hours | [2] |

SCO-792 also exhibits inhibitory activity against other serine proteases, though with varying selectivity.

| Enzyme | IC50 | Reference |

| Trypsin | 3.3 nM | [6] |

| Plasma Kallikrein | 16 nM | [6] |

| Plasmin | 460 nM | [6] |

| Factor Xa | No inhibition | [6] |

| Thrombin | No inhibition | [6] |

In Vivo Pharmacology

-

Oral Protein Challenge: In rats, oral administration of SCO-792 dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein meal, confirming its in vivo efficacy in inhibiting protein digestion.[2]

-

Pharmacokinetics in Rats: After oral administration (10 mg/kg), SCO-792 showed low systemic exposure with a bioavailability of 0.4%.[2] The terminal half-life (t1/2) was approximately 4.4 hours.[2]

-

Efficacy in Disease Models:

-

Obesity and Diabetes: In diet-induced obese (DIO) and ob/ob mice, SCO-792 reduced food intake, decreased body weight, improved glucose and lipid metabolism, and enhanced insulin sensitivity.[6]

-

Diabetic Kidney Disease: In a rat model of diabetic kidney disease, SCO-792 improved glycemic control, reduced the urine albumin-to-creatinine ratio (UACR), normalized glomerular hyperfiltration, and decreased markers of kidney fibrosis and inflammation.

-

Chronic Kidney Disease: In a non-diabetic rat model of chronic kidney disease, SCO-792 prevented the decline in glomerular filtration rate (GFR) and suppressed albuminuria.[7]

-

Effects on Gut Microbiota

Chronic administration of SCO-792 in diet-induced obese mice led to significant alterations in the gut microbiota composition.[8] These changes are believed to contribute to the anti-obesity effects of the compound.

Caption: SCO-792 alters gut microbiota, leading to beneficial metabolic changes.

Clinical Development

SCO-792 has undergone Phase 1 and Phase 2 clinical trials, demonstrating a favorable safety and tolerability profile in humans.[3]

Phase 2a Study in Type 2 Diabetes and Albuminuria

An exploratory, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of SCO-792 in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[4][5]

Study Design:

-

72 patients with T2DM, UACR of 200-5000 mg/g, and eGFR >30 ml/min per 1.73 m2.[4]

-

Randomly assigned (1:2:2) to placebo, SCO-792 500 mg once daily (QD), or SCO-792 500 mg three times daily (TID) for 12 weeks.[4]

Key Results:

| Parameter | Placebo (n=15) | SCO-792 QD (n=29) | SCO-792 TID (n=28) | Reference |

| Change in UACR from Baseline | -14% (p=0.4407) | -27% (p=0.0271) | -28% (p=0.0211) | [4][5] |

| Change in eGFR (ml/min/1.73m2) | -0.2 | -0.7 | -0.6 | [4] |

| Responder Rate (≥30% UACR decrease) | 20.0% | 24.1% | 28.6% | [4] |

Experimental Protocols

Oral Protein Challenge in Rats

Objective: To assess the in vivo inhibition of protein digestion by SCO-792.

Animals: Male Sprague-Dawley rats.[2]

Procedure:

-

Rats are fasted overnight.

-

SCO-792 is administered orally at various doses (e.g., 10, 30 mg/kg) or vehicle control (e.g., 0.5% methylcellulose) at a specified time before the protein load.[2]

-

A protein solution (e.g., 2.5 g/kg whey protein) is administered orally.[2]

-

Blood samples are collected at multiple time points (e.g., 0, 30, 60, 120, 240 minutes) after the protein load.

-

Plasma concentrations of branched-chain amino acids (BCAAs) are measured using a suitable analytical method (e.g., LC-MS/MS).

-

The area under the curve (AUC) of plasma BCAA concentration versus time is calculated to quantify the extent of protein digestion and absorption.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of SCO-792.

Animals: Male Sprague-Dawley rats.[2]

Procedure:

-

Oral Administration: A single oral dose of SCO-792 (e.g., 10 mg/kg) is administered by gavage.[2]

-

Intravenous Administration: A single intravenous dose of SCO-792 (e.g., 0.2 mg/kg) is administered.[2]

-

Blood Sampling: Blood samples are collected at various time points post-dose.

-

Plasma Analysis: Plasma concentrations of SCO-792 are determined by LC-MS/MS.

-

Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability are calculated using standard pharmacokinetic software.

Conclusion

SCO-792 is a promising, first-in-class enteropeptidase inhibitor with a well-defined mechanism of action and a strong preclinical and emerging clinical profile. Its discovery through a targeted screening and subsequent rational design has led to a potent molecule with a favorable safety profile due to its low systemic exposure. The ability of SCO-792 to modulate protein digestion and absorption opens up therapeutic avenues for a variety of metabolic disorders, including obesity, diabetes, and chronic kidney disease. Further clinical investigation is warranted to fully elucidate its therapeutic potential in these and other related conditions.

References

- 1. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying Initiation and Activation of Autophagy [mdpi.com]

- 6. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

The Role of Sucunamostat Hydrate (SCO-792) in the Regulation of Protein Digestion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat hydrate, also known as SCO-792, is a potent, orally active, and reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initiation of the protein digestion cascade. By targeting enteropeptidase, this compound offers a novel therapeutic approach for managing conditions where modulation of protein digestion and subsequent amino acid absorption is beneficial. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

Enteropeptidase (formerly known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.[1][2] Its primary function is the conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[3][4][5] This activation is the initial and rate-limiting step in the activation of a host of other pancreatic proenzymes involved in protein digestion. Given its pivotal role, the inhibition of enteropeptidase presents a strategic target for regulating protein breakdown and amino acid absorption. This compound has emerged as a promising small-molecule inhibitor of this enzyme.[3][4][5]

Mechanism of Action of this compound

This compound exerts its effect by directly binding to and inhibiting the enzymatic activity of enteropeptidase. This inhibition prevents the conversion of trypsinogen to trypsin. The consequences of this action are twofold:

-

Direct Inhibition of Trypsin Activation: By blocking the catalytic activity of enteropeptidase, this compound directly reduces the amount of active trypsin in the small intestine.

-

Downstream Inhibition of Proteolytic Cascade: Trypsin is the common activator of several other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases A and B. Therefore, the inhibition of trypsin activation by this compound leads to a broad-spectrum reduction in the activity of enzymes responsible for protein digestion.

This mechanism effectively slows down the breakdown of dietary proteins into smaller peptides and amino acids, thereby reducing the rate and extent of their absorption from the gut.

Signaling Pathway

Caption: Mechanism of Action of this compound.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been characterized in several key experiments. The following tables summarize the critical quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Rat Enteropeptidase | 4.6 nM | [3][4][5] |

| IC50 | Human Enteropeptidase | 5.4 nM | [3][4][5] |

| Kinact/KI | - | 82,000 M-1s-1 | [3][5] |

| Dissociation Half-life (t1/2) | - | ~14 hours | [3][4] |

Table 2: In Vivo Efficacy of this compound in an Oral Protein Challenge in Rats

| Treatment Group | Dose (mg/kg) | Time of Administration (pre-protein load) | Peak Plasma BCAA Concentration (% of control) | Reference |

| Vehicle Control | - | - | 100% | [3] |

| This compound | 10 | 4 hours | Significantly Reduced | [3] |

| This compound | 30 | 4 hours | Significantly and Dose-Dependently Reduced | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

In Vitro Enteropeptidase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the enteropeptidase activity (IC50).

-

Principle: A fluorogenic substrate for enteropeptidase is used. In the presence of active enteropeptidase, the substrate is cleaved, releasing a fluorescent signal. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.

-

Materials:

-

Recombinant rat or human enteropeptidase

-

Fluorogenic substrate (e.g., a peptide containing the recognition sequence for enteropeptidase)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of enteropeptidase to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Oral Protein Challenge in Rats

This experiment evaluates the in vivo efficacy of orally administered this compound in inhibiting protein digestion and absorption.

-

Principle: The absorption of amino acids, particularly branched-chain amino acids (BCAAs), into the bloodstream is a direct consequence of protein digestion. By measuring the plasma concentrations of BCAAs after a protein meal, the extent of protein digestion can be assessed.

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose solution)

-

Protein source (e.g., casein solution)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Analytical equipment for measuring plasma BCAA concentrations (e.g., HPLC-MS/MS)

-

-

Procedure:

-

Fast the rats overnight to ensure a baseline state.

-

Administer this compound (e.g., 10 or 30 mg/kg) or vehicle orally to different groups of rats.

-

After a specified time (e.g., 4 hours), administer an oral protein load (e.g., casein solution) to all rats.

-

Collect blood samples at various time points after the protein load (e.g., 0, 30, 60, 120 minutes).

-

Separate the plasma from the blood samples by centrifugation.

-

Analyze the plasma samples to determine the concentrations of BCAAs (leucine, isoleucine, and valine).

-

Compare the plasma BCAA concentration-time profiles between the this compound-treated groups and the vehicle control group.

-

Experimental Workflow

Caption: Key Experimental Workflows.

Therapeutic Potential and Future Directions

The ability of this compound to modulate protein digestion and amino acid absorption opens up potential therapeutic avenues for a range of metabolic disorders. By reducing the influx of dietary amino acids, this compound could be beneficial in conditions such as:

-

Phenylketonuria (PKU) and other aminoacidopathies: Where the intake of specific amino acids needs to be restricted.

-

Obesity and Type 2 Diabetes: As the inhibition of protein digestion may impact satiety and glucose metabolism.[4][6]

-

Chronic Kidney Disease: Where a reduction in the protein load on the kidneys is desirable.

Further research and clinical trials are necessary to fully elucidate the therapeutic efficacy and safety profile of this compound in these and other conditions. The detailed understanding of its mechanism and the robust experimental protocols outlined in this guide will be instrumental in advancing these investigations.

Conclusion

This compound is a potent and reversible inhibitor of enteropeptidase that effectively regulates protein digestion in vivo. Its well-characterized mechanism of action, supported by quantitative in vitro and in vivo data, makes it a valuable tool for researchers and a promising candidate for further drug development. The methodologies and data presented in this technical guide provide a solid foundation for future studies aimed at exploring the full therapeutic potential of this novel compound.

References

- 1. The Global Status and Trends of Enteropeptidase: A Bibliometric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]

- 3. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scohia.com [scohia.com]

- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of SCO-792 on Trypsinogen to Trypsin Conversion

This technical guide provides a comprehensive overview of the mechanism and effects of SCO-792, a novel small-molecule inhibitor, on the conversion of trypsinogen to trypsin. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related biomedical fields.

Introduction

SCO-792 is an orally available, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2][3] Enteropeptidase, a serine protease located on the brush border of the duodenum and jejunum, is responsible for the initial conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[4][5][6] This activation of trypsin is the critical initiating step in the activation of a host of other pancreatic proenzymes essential for protein digestion, such as chymotrypsinogen, proelastase, and procarboxypeptidases A and B.[4][7]

Beyond its primary role as an enteropeptidase inhibitor, SCO-792 also exhibits direct inhibitory activity against trypsin itself.[1][7] This dual mechanism of action makes SCO-792 a subject of significant interest for therapeutic applications where modulation of the digestive cascade is desirable, including metabolic diseases like obesity and diabetes, chronic kidney disease, and potentially as a preventative agent for post-ERCP pancreatitis.[4][7][8][9]

Mechanism of Action: A Dual Approach to Inhibit Trypsin Activity

SCO-792 employs a two-pronged approach to reduce the levels of active trypsin in the gastrointestinal tract:

-

Primary Mechanism: Inhibition of Enteropeptidase: The principal mechanism of SCO-792 is the potent inhibition of enteropeptidase.[1][4] By binding to enteropeptidase, SCO-792 prevents the catalytic conversion of trypsinogen to trypsin. This action effectively curtails the initiation of the entire downstream digestive enzyme activation cascade. This indirect inhibition of trypsin formation is the foundational therapeutic action of SCO-792.

-

Secondary Mechanism: Direct Inhibition of Trypsin: In addition to its effect on enteropeptidase, SCO-792 has been shown to directly inhibit the enzymatic activity of trypsin in vitro.[1][7] This means that any trypsin that is formed, either through residual enteropeptidase activity or auto-activation of trypsinogen, can also be directly neutralized by SCO-792. This dual action provides a more comprehensive suppression of trypsin-mediated proteolysis.

Quantitative Data Summary

The inhibitory potency of SCO-792 has been characterized through various in vitro assays. The key quantitative parameters are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of SCO-792 against Enteropeptidase

| Parameter | Species | Value | Reference |

| IC50 | Human | 5.4 nmol/L | [1][2][3] |

| IC50 | Rat | 4.6 nmol/L | [1][2][3] |

| Kinact/KI | Not Specified | 82,000 /mol/L·s | [1][2][5][10] |

| Dissociation Half-life (t1/2) | Not Specified | ~14 hours | [1][5][11] |

| koff rate | Not Specified | 0.047 /hour | [1][5] |

Table 2: In Vitro Inhibitory Activity of SCO-792 against Other Serine Proteases

| Enzyme | IC50 | Reference |

| Trypsin | 3.3 nmol/L | [1] |

| Plasma Kallikrein | 16 nmol/L | [1] |

| Plasmin | 460 nmol/L | [1] |

| Factor Xa | No Inhibition | [1] |

| Thrombin | No Inhibition | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by SCO-792 and a typical experimental workflow for its evaluation.

Caption: SCO-792's dual inhibition of the digestive cascade.

Caption: Workflow for in vitro and in vivo evaluation of SCO-792.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies are based on published literature and provide a framework for the key experiments cited.

In Vitro Enzyme Inhibition Assay (FRET-based)

This assay is used to determine the inhibitory potency (IC50) of SCO-792 against enteropeptidase and other serine proteases.

-

Principle: A fluorogenic substrate containing a recognition sequence for the target protease is used. The substrate is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the active enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

-

Materials:

-

Recombinant human or rat enteropeptidase/trypsin.

-

SCO-792 dissolved in a suitable solvent (e.g., DMSO).

-

Appropriate assay buffer (e.g., Tris-HCl with CaCl2).

-

FRET substrate specific for the enzyme.

-

Microplate reader capable of fluorescence detection.

-

-

General Procedure:

-

A dilution series of SCO-792 is prepared in the assay buffer.

-

The enzyme solution is added to the wells of a microplate containing the different concentrations of SCO-792.

-

The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 to 120 minutes) to allow for binding.[10]

-

The reaction is initiated by adding the FRET substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a microplate reader.

-

The initial reaction velocities are calculated from the linear portion of the fluorescence curves.

-

The percent inhibition for each SCO-792 concentration is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

In Vivo Oral Protein Challenge Test

This experiment assesses the in vivo efficacy of SCO-792 in inhibiting protein digestion.

-

Principle: The digestion of dietary protein leads to the absorption of amino acids into the bloodstream. Branched-chain amino acids (BCAAs) are often used as a proxy for overall amino acid absorption. By administering an oral protein load and measuring the subsequent rise in plasma BCAA levels, the extent of protein digestion can be quantified. An effective inhibitor of protein digestion will blunt this post-challenge increase in plasma BCAAs.

-

Materials:

-

Animal models (e.g., Wistar rats or C57BL/6J mice).[4]

-

SCO-792 formulation for oral administration.

-

A source of protein for the oral challenge (e.g., casein or whey protein solution).

-

Equipment for blood collection (e.g., tail vein or retro-orbital sampling).

-

Analytical method for quantifying plasma BCAA levels (e.g., LC-MS/MS).

-

-

General Procedure:

-

Animals are fasted overnight to establish a baseline.

-

A single oral dose of SCO-792 or vehicle control is administered.

-

After a predetermined time (e.g., up to 4 hours), the oral protein challenge is administered.[1]

-

Blood samples are collected at baseline (pre-challenge) and at several time points post-challenge (e.g., 30, 60, 120 minutes).

-

Plasma is separated from the blood samples.

-

Plasma BCAA concentrations are measured using a validated analytical method.

-

The area under the curve (AUC) for the plasma BCAA concentration-time profile is calculated for both the SCO-792 treated and vehicle groups.

-

The in vivo efficacy is determined by the percentage reduction in the BCAA AUC in the SCO-792 group compared to the vehicle group.

-

Conclusion

SCO-792 is a potent inhibitor of the trypsinogen-to-trypsin conversion through a dual mechanism involving the inhibition of both the primary activating enzyme, enteropeptidase, and the product, trypsin. Its efficacy has been demonstrated in both in vitro and in vivo models, with quantitative data supporting its high potency. The experimental methodologies outlined provide a basis for the continued investigation and characterization of SCO-792 and similar molecules. The promising preclinical and early clinical data suggest that SCO-792 holds potential as a therapeutic agent for a range of metabolic and gastrointestinal disorders.[12][13][14] Further research and clinical trials are warranted to fully elucidate its therapeutic utility and safety profile in human populations.

References

- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scohia.com [scohia.com]

- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 13. scohia.com [scohia.com]

- 14. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Oral Protein Challenge Test Protocol Using SCO-792 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an oral protein challenge (OPC) test in rats to evaluate the in vivo efficacy of SCO-792, a potent and reversible inhibitor of enteropeptidase. SCO-792 functions by inhibiting the initial step of protein digestion, thereby reducing the absorption of amino acids.[1][2] This protocol is designed for preclinical assessment of SCO-792 and similar compounds that target protein digestion and absorption.

Introduction

SCO-792 is a novel, orally available small-molecule inhibitor of enteropeptidase, a key enzyme located on the brush border of the duodenum.[1][2] Enteropeptidase initiates the protein digestion cascade by converting inactive trypsinogen into active trypsin.[3][4] By inhibiting this enzyme, SCO-792 effectively reduces the breakdown of dietary proteins and the subsequent absorption of amino acids.[1] This mechanism of action makes SCO-792 a potential therapeutic agent for metabolic disorders where limiting amino acid intake is beneficial, such as phenylketonuria (PKU), maple syrup urine disease (MSUD), and homocystinuria (HCU).[5] The oral protein challenge test in rats is a fundamental preclinical assay to demonstrate the in vivo target engagement and pharmacological effect of SCO-792.[1][2] This application note provides a comprehensive protocol for this test, including data presentation and visualization of the underlying biological pathway and experimental workflow.

Mechanism of Action: Enteropeptidase Inhibition

SCO-792 directly inhibits enteropeptidase, a serine protease that is critical for protein digestion.[1][3] The inhibition of enteropeptidase prevents the activation of trypsin, which in turn blocks the activation of other pancreatic zymogens responsible for breaking down proteins into absorbable amino acids.[4]

Figure 1: Mechanism of action of SCO-792 in inhibiting protein digestion.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for SCO-792.

Table 1: In Vitro Inhibitory Activity of SCO-792

| Parameter | Species | Value | Reference |

|---|---|---|---|

| IC₅₀ | Rat | 4.6 nmol/L | [2] |

| IC₅₀ | Human | 5.4 nmol/L | [2] |

| Kᵢₙₐ꜀ₜ/Kᵢ | - | 82,000 /mol/L·s | [2] |

| Dissociation Half-life | - | ~14 hours |[2] |

Table 2: In Vivo Efficacy of SCO-792 in an Oral Protein Challenge Test in Rats

| SCO-792 Dose | Pre-dosing Time | Outcome | Reference |

|---|---|---|---|

| Dose-dependent | ≤ 4 hours | Effective inhibition of plasma BCAA elevation | [1][2] |

| 60 mg/kg (daily) | 11 days | Increased fecal protein content | [4] |

| 0.03% and 0.06% (w/w) in diet | 5 weeks | Increased fecal protein content |[6][7] |

Experimental Protocol: Oral Protein Challenge in Rats

This protocol is designed to assess the in vivo efficacy of SCO-792 by measuring its ability to suppress the rise in plasma branched-chain amino acids (BCAAs) following a protein meal.

Materials

-

SCO-792

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (or other appropriate strain, e.g., Wistar)

-

Protein source for challenge (e.g., casein, whey protein)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes, syringes)

-

Centrifuge

-

Plasma analysis equipment (for BCAA measurement)

Experimental Workflow

References

- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sucunamostat Hydrate Research in Diet-Induced Obese Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a cluster of metabolic abnormalities including insulin resistance, dyslipidemia, and a chronic low-grade inflammatory state. Diet-induced obese (DIO) mouse models, particularly on a C57BL/6 background, are a cornerstone in obesity research, as they closely mimic the pathophysiology of human obesity. Sucunamostat hydrate (SCO-792) is an orally active and potent inhibitor of enteropeptidase, a key enzyme in the upper small intestine responsible for initiating the digestive enzyme cascade. Recent studies have demonstrated the potential of this compound in mitigating obesity and improving metabolic health in preclinical models.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing DIO mouse models to investigate the therapeutic effects of this compound.

Mechanism of Action and Rationale for Use in DIO Models

This compound's primary mechanism of action is the inhibition of enteropeptidase, which leads to a reduction in the activation of pancreatic zymogens, thereby limiting the digestion and absorption of dietary proteins.[1][4][5][6] This targeted action in the gut presents a novel therapeutic strategy for obesity.

The rationale for employing DIO mouse models in this compound research is multifaceted:

-

Mimicking Human Obesity: High-fat diet feeding in mice recapitulates key features of human obesity, including weight gain, adiposity, insulin resistance, and systemic inflammation.

-

Investigating Metabolic Effects: DIO models allow for the detailed assessment of this compound's impact on a range of metabolic parameters.

-

Elucidating Gut-Level Mechanisms: As this compound acts locally in the intestine, DIO models are ideal for studying its effects on gut hormone secretion, microbiota composition, and nutrient absorption.[2][7]

Experimental Protocols

I. Induction of Diet-Induced Obesity in C57BL/6J Mice

This protocol outlines the standardized procedure for inducing obesity in C57BL/6J mice, a strain known for its susceptibility to diet-induced metabolic syndrome.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-Fat Diet (HFD): 45-60% kcal from fat

-

Control Diet (Chow): 10-18% kcal from fat

-

Standard animal housing and caging

-

Weighing scale

Procedure:

-

Acclimation: Upon arrival, acclimate mice for at least one week to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Randomization: After acclimation, randomly assign mice to two groups: Control (Chow diet) and DIO (HFD).

-

Dietary Intervention: Provide the respective diets to the mice for a period of 8-16 weeks.

-

Monitoring: Monitor body weight and food intake weekly. Mice on the HFD are expected to show a significant increase in body weight compared to the control group.

-

Confirmation of Obese Phenotype: After the induction period, confirm the obese phenotype by measuring parameters such as fasting blood glucose, insulin levels, and body composition (e.g., using DEXA or MRI).

II. Administration of this compound

This protocol describes the oral administration of this compound to DIO mice.

Materials:

-

This compound (SCO-792)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

DIO mice (induced as per Protocol I)

-

Control (lean) mice on chow diet

Procedure:

-

Group Allocation: Divide the DIO mice into at least two groups: DIO + Vehicle and DIO + this compound. A lean control group receiving the vehicle should also be included.

-

Dosage Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Dosages used in previous studies have ranged from 3 to 30 mg/kg body weight.[1]

-

Administration: Administer the prepared suspension or vehicle orally via gavage once daily. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

-

Treatment Duration: The treatment duration can vary depending on the study endpoints, typically ranging from 4 to 12 weeks.

-

Continued Monitoring: Continue to monitor body weight, food intake, and water consumption throughout the treatment period.

III. Assessment of Metabolic Parameters

This protocol details the methods for evaluating the metabolic effects of this compound.

A. Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: After an overnight fast (12-16 hours), administer a bolus of glucose (1-2 g/kg) intraperitoneally (IP) or orally (OGTT). Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.

-

ITT: Following a 4-6 hour fast, administer human insulin (0.75-1.0 U/kg) intraperitoneally. Measure blood glucose from tail vein blood at 0, 15, 30, 45, and 60 minutes post-injection.

B. Blood and Tissue Collection and Analysis:

-

Terminal Blood Collection: At the end of the study, after fasting, collect blood via cardiac puncture under anesthesia.

-

Plasma/Serum Separation: Centrifuge the blood to separate plasma (with anticoagulant) or serum (without anticoagulant) and store at -80°C.

-

Biochemical Analysis: Use commercial ELISA kits to measure plasma/serum levels of:

-

Tissue Harvesting: Euthanize the mice and harvest tissues such as liver, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and brown adipose tissue (BAT). Weigh the tissues and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

IV. Analysis of Gut Microbiota

This protocol provides a method for analyzing changes in the gut microbial community.

Materials:

-

Sterile collection tubes

-

DNA extraction kit for fecal samples

-

PCR reagents

-

Sequencing platform (e.g., Illumina MiSeq)

Procedure:

-

Fecal Sample Collection: Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period. Immediately freeze and store at -80°C.

-

DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available kit.

-

16S rRNA Gene Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene by PCR. Sequence the amplicons using a high-throughput sequencing platform.

-

Bioinformatic Analysis: Process the sequencing data to identify and quantify the different bacterial taxa present in the samples. Analyze the data for changes in microbial diversity and composition between the treatment groups. Previous studies have shown that enteropeptidase inhibition can lead to an increase in Verrucomicrobia (specifically Akkermansia muciniphila) and a decrease in Firmicutes.[2]

Data Presentation

Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice

| Parameter | Lean Control (Chow + Vehicle) | DIO Control (HFD + Vehicle) | DIO + this compound (Dose 1) | DIO + this compound (Dose 2) |

| Initial Body Weight (g) | ||||

| Final Body Weight (g) | ||||

| Body Weight Gain (g) | ||||

| Cumulative Food Intake (g) | ||||

| eWAT Weight (g) | ||||

| iWAT Weight (g) | ||||

| BAT Weight (g) | ||||

| Liver Weight (g) |

Table 2: Effects of this compound on Metabolic Parameters in DIO Mice

| Parameter | Lean Control (Chow + Vehicle) | DIO Control (HFD + Vehicle) | DIO + this compound (Dose 1) | DIO + this compound (Dose 2) |

| Fasting Blood Glucose (mg/dL) | ||||

| Fasting Plasma Insulin (ng/mL) | ||||

| HOMA-IR | ||||

| GTT AUC | ||||

| ITT AUC | ||||

| Plasma Triglycerides (mg/dL) | ||||

| Plasma Total Cholesterol (mg/dL) | ||||

| Plasma FGF21 (pg/mL) | ||||

| Plasma CCK (pg/mL) |

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for investigating this compound in DIO mice.

Caption: Proposed mechanism of action of this compound in DIO mice.

References

- 1. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]

- 5. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]

- 9. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hyperinsulinaemic-Euglycaemic Clamp Studies with SCO-792

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCO-792 is a novel, orally available small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2][3] By inhibiting enteropeptidase, SCO-792 reduces the breakdown of dietary protein and subsequent absorption of amino acids.[1][2][3] This mechanism has shown therapeutic potential in preclinical models of obesity, diabetes, and kidney disease.[4][5][6] Notably, in obese and diabetic ob/ob mice, treatment with SCO-792 has been shown to improve muscle insulin sensitivity, as demonstrated by hyperinsulinaemic-euglycaemic clamp studies.[4]

These application notes provide a detailed overview and protocol for conducting hyperinsulinaemic-euglycaemic clamp studies to evaluate the effects of SCO-792 on insulin sensitivity. The hyperinsulinaemic-euglycaemic clamp is the gold-standard method for assessing insulin action in vivo.[7][8][9]

Mechanism of Action of SCO-792

SCO-792's primary mechanism of action is the inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum and jejunum.[5][10] Enteropeptidase is responsible for the conversion of inactive trypsinogen to active trypsin, which in turn activates a cascade of other pancreatic enzymes involved in protein digestion.[3][10] By inhibiting this initial step, SCO-792 effectively reduces the digestion of dietary proteins and the subsequent absorption of amino acids into the bloodstream.[1][2] This reduction in circulating amino acids is thought to mediate the downstream therapeutic effects of SCO-792, including improved insulin sensitivity and glucose metabolism.[4]

References

- 1. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scohia.com [scohia.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mmpc.org [mmpc.org]

- 8. researchgate.net [researchgate.net]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Application of SCO-792 in the Study of Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCO-792 is a novel, orally available, small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of dietary proteins.[1][2] Enteropeptidase, located on the brush border of the duodenum and jejunum, catalyzes the conversion of inactive trypsinogen to active trypsin. This activation initiates a cascade that leads to the breakdown of proteins into absorbable amino acids.[3][4][5] By inhibiting enteropeptidase, SCO-792 effectively reduces the digestion of protein and the subsequent absorption of amino acids from the gut.[1][6] This mechanism of action makes SCO-792 a valuable tool for studying the physiological roles of amino acid metabolism and a potential therapeutic agent for metabolic diseases. Preclinical and clinical studies have demonstrated its potential in managing conditions such as obesity, type 2 diabetes, and diabetic kidney disease.[1][3][7]

Mechanism of Action

SCO-792 acts as a potent and reversible inhibitor of enteropeptidase.[2][8] Its inhibitory action on this enzyme curtails the entire downstream cascade of digestive enzyme activation, leading to a reduction in the breakdown of dietary proteins. Consequently, the intestinal absorption of amino acids, including branched-chain amino acids (BCAAs), is diminished.[3][8] This reduction in amino acid uptake is believed to mimic a state of dietary protein restriction, which in turn has been shown to trigger beneficial metabolic effects. One of the key downstream effects observed with SCO-792 treatment is the elevation of Fibroblast Growth Factor 21 (FGF21), a hormone with pleiotropic effects on glucose and lipid metabolism.[3][9] The proposed mechanism involves the induction of an integrated stress response (ISR) in the liver in response to reduced amino acid availability, leading to increased FGF21 expression.[10][11][12]

Signaling Pathway of SCO-792 Action

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Intestinal serine protease inhibition increases FGF21 and improves metabolism in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intestinal serine protease inhibition increases FGF21 and improves metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Sucunamostat hydrate dosage for maximum efficacy

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Sucunamostat hydrate for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as SCO-792) is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme produced in the duodenum that initiates the digestive cascade by converting inactive trypsinogen into its active form, trypsin.[2][3][4] By inhibiting enteropeptidase, this compound effectively blocks this initial step, leading to a downstream reduction in the activation of other pancreatic digestive enzymes responsible for protein breakdown.[2][3][4] This ultimately results in decreased digestion and absorption of dietary protein.

Q2: What is the established clinical dosage of this compound?

A2: In a phase 2a clinical trial involving patients with type 2 diabetes and albuminuria, this compound was administered at doses of 500 mg once daily (QD) and 500 mg three times daily (TID), for a total daily dose of up to 1,500 mg.[1][5][6] The study concluded that the compound was safe and well-tolerated at these dosages for up to 12 weeks.[1][5][6]

Q3: What are the potential therapeutic applications of this compound?

A3: By modulating protein digestion and amino acid absorption, this compound has shown potential in several therapeutic areas. Preclinical and clinical studies suggest possible benefits in:

-

Chronic Kidney Disease (CKD): By reducing the metabolic load on the kidneys from high plasma amino acid levels, it may help prevent the decline in glomerular filtration rate (GFR) and reduce albuminuria.[5][7][8]

-

Obesity and Metabolic Diseases: By increasing fecal protein loss and reducing calorie absorption from protein, it has been shown to decrease food intake and body weight in animal models.[9][10][11]

-

Diabetes: It has been observed to improve glycemic control and insulin sensitivity in mouse models of diabetes.[9]

Q4: What are the known side effects of this compound?

A4: The primary side effects are mechanism-driven and related to the inhibition of protein digestion. Gastrointestinal issues such as diarrhea have been observed.[12] Unlike lipase inhibitors, some studies with enteropeptidase inhibitors have reported a lack of steatorrhea (oily stools), potentially due to the combined inhibition of protein and fat absorption leading to a more solid stool consistency.[10]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| High variability in plasma BCAA levels between subjects. | Food-effect: As an oral drug, the absorption and efficacy of this compound can be influenced by the presence and composition of food. | Standardize feeding protocols. For preclinical studies, ensure consistent diet composition and timing of administration relative to feeding. Consider conducting food-effect studies early in development. |

| Lack of expected efficacy (e.g., no change in fecal protein or plasma amino acid levels). | 1. Insufficient Dosage: The administered dose may be too low to achieve significant enteropeptidase inhibition. 2. Formulation/Solubility Issues: Poor solubility or inappropriate vehicle may limit oral absorption. 3. Incorrect Timing of Administration: The drug may not be present at sufficient concentrations in the duodenum when the protein meal is being digested. | 1. Perform a dose-response study to determine the optimal dose for the desired effect in your model system. 2. Review the formulation and vehicle. Ensure this compound is properly solubilized. 3. Administer this compound prior to a protein-containing meal to ensure it is available to inhibit enteropeptidase during digestion. |

| Unexpected toxicity or adverse events not previously reported. | 1. Off-target effects at high concentrations. 2. Species-specific metabolism or toxicity. | 1. Reduce the dosage and conduct a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model. 2. Characterize the pharmacokinetic and pharmacodynamic profile in the experimental species to understand exposure-response relationships. |

| Difficulty translating preclinical findings to clinical dosages. | Differences in physiology and metabolism between species. | Allometrically scale the preclinical doses to estimate a human equivalent dose as a starting point for clinical trials. It is crucial to conduct thorough phase 1 clinical trials to determine the safety, tolerability, and pharmacokinetic profile in humans. |

Data on this compound Dosage and Efficacy

Clinical Dosage and Efficacy in Type 2 Diabetes with Albuminuria [1][5][6]

| Dosage Regimen | Total Daily Dose | Duration | Key Efficacy Outcome (Change in UACR from Baseline) | Safety |

| Placebo | 0 mg | 12 weeks | -14% | Safe and well-tolerated |

| 500 mg QD | 500 mg | 12 weeks | -27% | Safe and well-tolerated |

| 500 mg TID | 1500 mg | 12 weeks | -28% | Safe and well-tolerated |

Preclinical Dosage and Effects in Rodent Models [1][7][9]

| Animal Model | Dosage | Duration | Key Findings |

| Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Single Dose | Dose-dependent inhibition of plasma BCAA elevation after oral protein dosing. |

| SHC Rats (CKD model) | 0.03% and 0.06% in diet | 5 weeks | Increased fecal protein content, prevented GFR decline, suppressed albuminuria, improved glomerulosclerosis and kidney fibrosis. |

| DIO Mice (obesity model) | 20 and 59 mg/kg (oral, once daily) | 4 weeks | Dose-dependent increase in fecal protein levels, significant decrease in total food intake. |

Experimental Protocols

Protocol 1: In Vivo Assessment of Enteropeptidase Inhibition via Fecal Protein Analysis

-

Animal Model: Select an appropriate rodent model (e.g., C57BL/6J mice or Wistar rats).

-

Acclimatization: Acclimatize animals to individual housing and the powdered diet for at least 3 days.

-

Dosing:

-

Prepare the diet containing this compound at the desired concentrations (e.g., 0.01%, 0.03%, 0.06% w/w).

-

The vehicle group will receive the diet without the compound.

-

Provide the respective diets and water ad libitum.

-

-

Fecal Collection: Collect feces over a 24-hour period at baseline and after a specified duration of treatment (e.g., 7 days).

-

Fecal Protein Analysis:

-

Lyophilize and weigh the collected feces.

-

Homogenize the fecal samples in a suitable buffer.

-

Determine the protein concentration in the homogenate using a standard protein assay (e.g., BCA assay).

-

Express the fecal protein content as mg of protein per gram of dry feces.

-

-

Data Analysis: Compare the fecal protein content between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., ANOVA). An increase in fecal protein indicates inhibition of protein digestion.

Protocol 2: Assessment of this compound Efficacy on Postprandial Plasma Branched-Chain Amino Acid (BCAA) Levels

-

Animal Model: Use male Sprague-Dawley rats or a similar model.

-

Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

-

Drug Administration: Administer this compound orally at various doses (e.g., 10, 30 mg/kg) or vehicle to different groups of animals.

-

Protein Challenge: 30 minutes after drug administration, administer a standard oral protein meal (e.g., casein solution).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-protein challenge) and at multiple time points post-protein challenge (e.g., 30, 60, 90, 120 minutes).

-

Plasma BCAA Analysis:

-

Centrifuge the blood samples to separate plasma.

-

Analyze the plasma concentrations of BCAAs (leucine, isoleucine, valine) using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Plot the plasma BCAA concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the plasma BCAA levels. A dose-dependent reduction in the postprandial BCAA peak and AUC indicates effective inhibition of protein absorption.

Visualizations

References

- 1. scohia.com [scohia.com]

- 2. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Overcoming solubility issues with Sucunamostat hydrate in vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Sucunamostat hydrate in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its different forms?

Sucunamostat, also known as SCO-792, is a potent and reversible inhibitor of enteropeptidase.[1] It is available in several forms, including this compound, Sucunamostat hydrochloride, and the free acid form. The hydrochloride salt form is reported to have enhanced water solubility and stability compared to the free acid form.[2]

Q2: I am observing precipitation when preparing my this compound stock solution. What is the recommended solvent?

For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A common practice for similar compounds is to prepare a 10 mM stock solution in DMSO.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

-

Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize cytotoxicity.[3]

-

Use of Co-solvents: For compounds prone to precipitation, adding a co-solvent to the final dilution step can help maintain solubility.[3] Common co-solvents include PEG400 and cyclodextrins.[3][4]

-

Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.

-

Vortexing: Ensure thorough mixing by gently vortexing the solution immediately after adding the compound.

Q4: What are the recommended storage conditions for this compound solutions?

Based on the information available for the hydrochloride form, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| This compound powder will not dissolve. | Incorrect solvent choice. | Use 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). |

| Insufficient mixing. | Vortex the solution thoroughly. Gentle warming may also be attempted, but monitor for compound degradation. | |

| Precipitate forms immediately upon dilution in aqueous buffer or media. | Rapid change in solvent polarity. | Perform a stepwise dilution rather than a single large dilution.[3] |

| Low aqueous solubility of the compound. | Consider using a co-solvent such as PEG400 or cyclodextrin in the final aqueous solution.[3] | |

| Saturation limit exceeded. | Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. | |

| Cloudiness or precipitate appears in the cell culture plate over time. | Compound instability in the medium. | This could be due to interactions with media components or pH changes. Test the stability of the compound in your specific medium over the time course of your experiment. |

| Temperature fluctuations. | Ensure consistent temperature control, as temperature shifts can cause compounds to fall out of solution. |

Data Summary

Table 1: Forms of Sucunamostat (SCO-792)

| Form | Key Characteristics |

| This compound | The hydrated form of the compound. |

| Sucunamostat hydrochloride | The salt form, generally exhibiting enhanced water solubility and stability compared to the free acid.[2] |

| Sucunamostat (free acid) | The non-salt form of the compound.[2] |

Table 2: Recommended Stock Solution Preparation and Storage

| Parameter | Recommendation |

| Solvent | 100% DMSO |

| Concentration | 10 mM |

| Short-term Storage | -20°C (up to 1 month)[5][6] |

| Long-term Storage | -80°C (up to 6 months)[5][6] |

| Handling | Aliquot to avoid repeated freeze-thaw cycles.[5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh the required amount of this compound powder.

-

Add DMSO: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

-

Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, but avoid excessive heat.

-

Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

-

Prepare Final Working Solution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below 0.5%.

-

Mix Thoroughly: Gently mix the final working solution before adding it to your cells.

Visualizations

Caption: Mechanism of Action of Sucunamostat.

Caption: Workflow for Preparing this compound for In Vitro Assays.

Caption: Troubleshooting Logic for Precipitation.

References

Interpreting variable results in SCO-792 animal studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCO-792 in animal studies. Variable results in preclinical trials can arise from a multitude of factors, and this resource aims to address common issues to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SCO-792?

A1: SCO-792 is an orally available, potent, and reversible inhibitor of enteropeptidase.[1][2][3] Enteropeptidase is a key enzyme located in the brush border of the duodenum and jejunum that initiates the cascade of digestive enzyme activation by converting trypsinogen to trypsin.[4] By inhibiting enteropeptidase, SCO-792 effectively reduces the digestion of dietary protein and subsequent absorption of amino acids into the bloodstream.[1][5]

Q2: What are the common animal models used for SCO-792 studies?

A2: Preclinical studies for SCO-792 have utilized various rodent models to investigate its effects on metabolic diseases and kidney disorders. Common models include:

-

Diet-Induced Obese (DIO) mice: To study effects on obesity and related metabolic parameters.[2]

-

ob/ob mice: A genetic model of obesity and diabetes to assess effects on hyperglycemia and insulin sensitivity.[2]

-

Spontaneously hypercholesterolemic (SHC) rats: A model for chronic kidney disease.[6][7]

-

Wistar fatty (WF) rats: A model for diabetic kidney disease.[8]

-

Sprague-Dawley rats: Used for pharmacokinetic and pharmacodynamic studies, such as the oral protein challenge test.[1]

Q3: What is the expected pharmacodynamic effect of SCO-792 administration?

A3: The primary and most direct pharmacodynamic marker of SCO-792 activity is an increase in fecal protein content, indicating reduced protein digestion.[6][7][8] Consequently, a reduction in plasma levels of branched-chain amino acids (BCAAs) and other amino acids is expected, particularly after a protein-rich meal or oral protein challenge.[1][2]

Troubleshooting Guide

Issue 1: High Variability in Body Weight and Food Intake Data

High variability in body weight and food intake can mask the true effect of SCO-792.

| Potential Cause | Troubleshooting Steps |

| Diet Composition | Ensure a consistent and well-defined diet is used for all animals. The protein content of the chow is a critical variable. SCO-792's efficacy is dependent on inhibiting protein digestion; therefore, variations in dietary protein can lead to inconsistent results. Specify the diet composition (e.g., standard chow vs. high-fat diet) and source in your experimental records. |

| Amino Acid Supplementation | Check if the diet or any supplementary treatments contain free amino acids. Dietary supplementation with amino acids can bypass the mechanism of SCO-792 and attenuate its effects on food intake and body weight.[2][3][9] |

| Animal Stress | Acclimatize animals to the housing conditions and handling procedures before the study begins. Stress can significantly impact feeding behavior and metabolism. Monitor for signs of stress and ensure consistent environmental conditions (temperature, light cycle, noise). |

| Gut Microbiome | The gut microbiome can influence metabolism and drug efficacy.[4][5][6][7][8] House animals from different treatment groups in separate cages to avoid cross-contamination of gut flora. Be aware that animals from different vendors may have different baseline microbiomes. |

Issue 2: Inconsistent Results in Glycemic Control Parameters

Variability in blood glucose, insulin, and other metabolic markers can be a significant challenge.

| Potential Cause | Troubleshooting Steps |

| Timing of Measurements | Standardize the timing of blood sampling in relation to the dosing of SCO-792 and feeding. For instance, blood glucose levels should be measured at consistent time points post-dose and post-prandially. |

| Animal Model Heterogeneity | Be aware of the inherent variability within the chosen animal model. For example, the progression of diabetes and its complications can vary between individual animals even of the same strain.[10][11] Ensure proper randomization of animals into treatment groups based on baseline characteristics (e.g., body weight, blood glucose). |

| Sex Differences | Male and female rodents can exhibit different metabolic phenotypes and responses to treatment.[5] If both sexes are used, analyze the data separately. |

Issue 3: Discrepancies in Kidney Function Readouts

Inconsistent data for markers like urine albumin-to-creatinine ratio (UACR) and glomerular filtration rate (GFR) can occur.

| Potential Cause | Troubleshooting Steps |

| Urine Collection | Ensure a standardized and consistent method for urine collection to minimize contamination and volume variability. 24-hour urine collection using metabolic cages is often the gold standard. |

| Disease Progression Stage | The efficacy of SCO-792 on kidney parameters may depend on the stage of kidney disease in the animal model.[12] Administer the compound at a consistent disease stage across all animals. |

| Concomitant Medications | If SCO-792 is tested in combination with other drugs (e.g., angiotensin II receptor blockers), be mindful of potential drug-drug interactions that could influence outcomes.[9] |

Experimental Protocols

Key Experiment: Oral Protein Challenge in Rats

This experiment is crucial for demonstrating the in vivo inhibition of protein digestion by SCO-792.

Objective: To evaluate the effect of SCO-792 on the post-prandial rise in plasma branched-chain amino acids (BCAAs) following an oral protein load.

Materials:

-

SCO-792

-

Vehicle (e.g., 0.5% (w/v) methylcellulose solution)

-

Whey protein (e.g., SAVAS whey protein 100)

-

Sprague-Dawley rats (male, 8 weeks old)

Procedure:

-

Acclimatization: Acclimate rats to the housing facility for at least one week.

-

Randomization: Randomize animals into treatment groups based on body weight.

-

Dosing: Orally administer SCO-792 (e.g., 10 and 30 mg/kg) or vehicle to non-fasted rats.

-